7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)-
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Overview
Description
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS. It is a derivative of indenoquinoline, characterized by the presence of a methoxy group and a thienyl group attached to the core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product. For instance, the use of Zn-Cr layered double hydroxides (LDHs) as a catalyst has been reported for synthesizing indenoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indeno(2,1-c)quinoline derivatives: These compounds share a similar core structure but differ in the attached functional groups.
Quinoline derivatives: Compounds with a quinoline core structure, often used in medicinal chemistry.
Thienyl-containing compounds: Molecules that include a thienyl group, known for their unique electronic properties.
Uniqueness
7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- stands out due to the combination of its indenoquinoline core with methoxy and thienyl groups
Properties
CAS No. |
128404-86-4 |
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Molecular Formula |
C21H15NOS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-14-8-9-16-18(12-14)22-21(19-7-4-10-24-19)17-11-13-5-2-3-6-15(13)20(16)17/h2-10,12H,11H2,1H3 |
InChI Key |
QPOKAELTNMEBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4=CC=CC=C43)C(=N2)C5=CC=CS5 |
Origin of Product |
United States |
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